KDT 501 potassium
Description
Background and Derivation from Natural Sources
KDT 501 potassium is a specific, stereochemically pure chemical entity. oup.comnih.gov It is the potassium salt of a tetrahydro iso-alpha acid (THIAA), specifically the n-(isobutyl) congener of a tetrahydroisohumulone. frontiersin.org The compound is a novel substituted 1,3-cyclopentadione that is chemically derived from extracts of the hop plant (Humulus lupulus). nih.govresearchgate.netnih.govplos.org
The journey from the plant to the purified compound is a multi-step process. It begins with the alpha-acids, such as humulone (B191422), which are prominent components of hop extracts. google.commdpi.com These alpha-acids undergo a critical transformation known as isomerization, a process that converts them into isohumulones. mdpi.com This can be achieved thermally or through photochemical methods. google.commdpi.com Following isomerization, a hydrogenation step is performed to produce the tetrahydro-cis-isohumulone, which is the basis for KDT 501. mdpi.com
While the compound can be derived from natural hop extracts, methods for its total synthesis from precursor molecules like phloroglucinol (B13840) have also been developed to ensure a consistent and enantiomerically pure supply for pharmaceutical research, overcoming the challenge of low yields and racemic mixtures found in earlier synthetic routes. google.com
Academic Significance and Primary Research Areas
The academic interest in this compound stems from its pleiotropic (multi-faceted) biological activities and its unique mechanism of action, which distinguishes it from other compounds in its class. frontiersin.orgnih.govplos.org Research has primarily focused on its potential in metabolic diseases, inflammatory conditions, and reproductive health.
Primary Research Areas:
Metabolic Disorders: A significant body of research investigates KDT 501's effects on type 2 diabetes, insulin (B600854) resistance, and obesity. researchgate.netnih.govnih.gov Studies in rodent models of diabetes and obesity have shown that KDT 501 can normalize glucose metabolism and reduce body weight. researchgate.netnih.govplos.org
Inflammation: The compound exhibits anti-inflammatory properties, a key area of investigation. researchgate.netnih.govplos.org Research indicates it can reduce pro-inflammatory signals, which are often implicated in metabolic diseases. nih.govveeva.com
Polycystic Ovary Syndrome (PCOS): KDT 501 is being explored as a potential therapeutic agent for PCOS. patsnap.combusinesswire.com In animal models, it has been shown to resolve endocrine and metabolic disturbances associated with PCOS and restore reproductive function. oup.compatsnap.comoup.com
Non-alcoholic Fatty Liver Disease (NAFLD): The compound is also being considered for its potential role in managing NAFLD. mdpi.commedkoo.com
Mechanism of Action:
KDT 501's effects are attributed to its interaction with several cellular targets:
It is a modest, partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). researchgate.netnih.govplos.org Its gene expression profile, however, differs significantly from full PPARγ agonists like rosiglitazone (B1679542), suggesting a distinct biological activity. nih.govplos.org
It functions as an agonist for G-protein coupled receptor 120 (GPR120). veeva.compatsnap.comtargetmol.com
Research also indicates that it signals through extraoral bitter taste receptors (Tas2Rs), specifically Tas2r108 in mice, which may contribute to its metabolic benefits by remodeling enteroendocrine hormone release. patsnap.com
Detailed Research Findings:
Academic research has yielded specific findings on the effects of KDT 501 in both preclinical and clinical settings. In-vitro studies have shown it can mediate lipogenesis in adipocytes and reduce inflammatory markers in macrophage cells. researchgate.netplos.org Animal studies have been crucial in defining its anti-diabetic profile.
A Phase II clinical trial involving obese, insulin-resistant human subjects provided further insights.
These findings highlight that KDT 501's mechanism is distinct from existing therapies like metformin (B114582) and pioglitazone (B448), suggesting it may offer a novel therapeutic approach. nih.govplos.org
Historical Context of Isohumulone (B191587) Research and this compound Development
The development of KDT 501 is rooted in centuries of use and decades of scientific study of the hop plant. Hops have been an essential ingredient in beer brewing since at least the 1400s, primarily for imparting bitterness and for their preservative qualities. hemorella.plunco.edu The characteristic bitter taste comes from a class of compounds called alpha-acids, with humulone being a primary example. hemorella.pl
Scientific inquiry into hops began to intensify in the 20th century. Researchers established that during the brewing process, the heat causes the alpha-acids (humulones) to rearrange their chemical structure into a more soluble and bitter form known as iso-alpha-acids, or isohumulones. mdpi.comresearchgate.net For many years, research on isohumulones was largely confined to food science and brewing chemistry, including extensive studies on their role in the "lightstruck" flavor of beer, a phenomenon recognized since the 1870s. researchgate.net
By the late 20th and early 21st centuries, scientists began to explore the broader biological activities of hop extracts, moving beyond their role in brewing. Studies revealed that mixtures of hop-derived compounds had anti-inflammatory, anti-diabetic, and obesity-preventing effects in various experimental models. oup.comnih.govoup.com
This led to a new research paradigm: isolating and purifying the single active molecules responsible for these therapeutic effects to create a more potent and predictable pharmaceutical agent. The development of KDT 501 by KinDex Pharmaceuticals represents the culmination of this effort. nih.govpatsnap.com By creating a stereochemically pure isohumulone derivative, researchers could systematically investigate its mechanism of action and therapeutic potential, leading to its evaluation in formal preclinical studies and human clinical trials for metabolic and inflammatory diseases. nih.govplos.orgresearchgate.net
Structure
3D Structure of Parent
Properties
CAS No. |
1374259-84-3 |
|---|---|
Molecular Formula |
C21H33KO5 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
potassium;(4R,5R)-4-hydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C21H33O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,26H,7-11H2,1-6H3;/q-1;+1/t15-,21+;/m0./s1 |
InChI Key |
MUGZHLIAYCAKEW-QWABXWKJSA-N |
SMILES |
O=C1C(C(CC(C)C)=O)=C(O)[C@@](C(CCC(C)C)=O)([O-])[C@H]1CCC(C)C.[K+] |
Isomeric SMILES |
CC(C)CC[C@H]1C(=O)[C-](C(=O)[C@@]1(C(=O)CCC(C)C)O)C(=O)CC(C)C.[K+] |
Canonical SMILES |
CC(C)CCC1C(=O)[C-](C(=O)C1(C(=O)CCC(C)C)O)C(=O)CC(C)C.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDT-501; KDT 501; KDT 501; KDT 501 potassium salt; Tetrahydroisohumulone. |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis Pathways
The synthesis of KDT-501 potassium can be achieved through various pathways, each with its own set of advantages and challenges. These routes primarily involve the isolation and modification of natural precursors or a complete synthesis from basic chemical building blocks.
The most common approach to producing KDT-501 begins with the extraction of alpha-acids, such as humulone (B191422), from hop extracts. google.com These alpha-acids are the natural precursors to the isohumulones. The initial step involves the isomerization of these alpha-acids to form a mixture of cis- and trans-isohumulones. This isomerization is typically induced by heat under alkaline conditions. google.commdpi.com
Following isomerization, the cis- and trans-isohumulone (B12851432) diastereomers are separated. A common method for this separation involves the precipitation of the trans-diastereomers, allowing for the isolation of the desired cis-isohumulones. google.com The isolated cis-isohumulones are then subjected to hydrogenation to yield cis-tetrahydroisohumulone. nih.gov This hydrogenation step typically employs a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com The reaction selectively reduces the double bonds in the side chains of the isohumulone (B191587) molecule. google.com
The extraction and isomerization processes are critical for obtaining the necessary precursors for KDT-501 synthesis. The table below summarizes key aspects of these initial steps.
| Step | Description | Key Reagents/Conditions | Typical Outcome |
| Alpha-Acid Extraction | Isolation of alpha-acids (e.g., humulone) from hop extracts. | CO2 extraction or solvent extraction. | A crude extract rich in alpha-acids. |
| Isomerization | Conversion of alpha-acids to a mixture of cis- and trans-isohumulones. | Heat, alkaline conditions (e.g., potassium hydroxide). google.com | A mixture of isohumulone diastereomers. |
| Diastereomer Separation | Separation of cis-isohumulones from trans-isohumulones. | Precipitation of trans-diastereomers. google.com | Isolated cis-isohumulones. |
| Hydrogenation | Conversion of cis-isohumulones to cis-tetrahydroisohumulone. | Hydrogen gas (H2), Palladium on Carbon (Pd/C). google.com | A mixture of cis- and trans-tetrahydroisohumulones. |
Once pure cis-tetrahydroisohumulone is obtained, it is converted to its potassium salt, KDT-501. This is a straightforward acid-base reaction where the acidic cis-tetrahydroisohumulone is treated with a potassium base, typically potassium hydroxide (B78521) (KOH). google.com The reaction is generally performed by dissolving the cis-tetrahydroisohumulone in a suitable solvent and adding a stoichiometric amount of potassium hydroxide. google.com The resulting potassium salt, KDT-501, can then be isolated.
A more complex but highly controlled method for producing KDT-501 is through a multi-step total synthesis, often starting from the simple aromatic compound phloroglucinol (B13840). google.comrsc.org This approach allows for the precise construction of the molecule and can be adapted to produce specific stereoisomers.
A representative synthetic scheme starting from phloroglucinol is outlined below:
Acylation of Phloroglucinol: The synthesis begins with the Friedel-Crafts acylation of phloroglucinol to introduce an acyl side chain, forming an acylphloroglucinol. google.comanu.edu.au
Reduction: The acylphloroglucinol is then reduced to yield a key intermediate.
Further Acylation and Cyclization: Subsequent acylation and intramolecular cyclization steps lead to the formation of 4-deoxytetrahydrohumulone. rsc.org
Conversion to Tetrahydroisohumulones: This intermediate is then converted into a mixture of (±)-cis- and (±)-trans-tetrahydroisohumulones. rsc.org
The key chemical transformation in the synthesis of the isohumulone core is the acyloin-type ring contraction of the six-membered alpha-acid ring to the five-membered iso-alpha-acid ring. nih.gov This rearrangement is a critical step that establishes the core structure of KDT-501's precursor. The mechanism of this isomerization is influenced by the reaction conditions. Under mildly acidic or alkaline conditions, the reaction proceeds through a mono-anion intermediate, leading to a stereospecific ketonization and subsequent ring contraction. nih.gov
In the total synthesis from phloroglucinol, the Friedel-Crafts acylation is a key carbon-carbon bond-forming reaction that attaches the first side chain to the aromatic ring. anu.edu.au The subsequent steps involve building up the rest of the molecule through a series of reductions, further acylations, and cyclizations, with each step involving specific reaction intermediates. rsc.org The final hydrogenation of the isohumulone precursor to the tetrahydroisohumulone involves the catalytic addition of hydrogen across the carbon-carbon double bonds in the side chains. google.com
Advanced Purification and Isolation Techniques
The purity of the final KDT-501 potassium product is crucial, necessitating the use of advanced purification techniques to separate the desired cis-tetrahydroisohumulone from its trans-diastereomer and other impurities.
Countercurrent chromatography (CCC) is a highly effective liquid-liquid partition chromatography technique used for the purification of hop-derived compounds, including the precursors to KDT-501. google.comgoogle.com This method avoids the use of solid stationary phases, which can lead to irreversible adsorption and sample loss.
In the purification of tetrahydroisohumulones, a biphasic solvent system is employed. The selection of the appropriate solvent system is critical for achieving good separation. A common solvent system for the separation of polar compounds is a mixture of hexane, ethyl acetate, methanol, and water. researchgate.netaocs.org The ratio of these solvents can be adjusted to optimize the partition coefficients (K values) of the target compounds, aiming for a K value between 0.5 and 2.0 for efficient separation. aocs.org
The table below provides examples of solvent systems that can be utilized in the CCC purification of related compounds.
| Solvent System Components | Application | Reference |
| n-Hexane, Ethyl Acetate, Methanol, Water | General separation of polar compounds. | researchgate.netaocs.org |
| Acetonitrile (B52724), Tetrahydrofuran, Di-(2-ethylhexyl) phosphoric acid, Aqueous saturated sodium chloride | Separation of polar constituents from natural products. | mdpi.com |
By carefully selecting the solvent system and operating parameters, CCC can effectively separate the cis- and trans-diastereomers of tetrahydroisohumulone, yielding the high-purity precursor required for the synthesis of KDT-501 potassium. google.com
Recrystallization Procedures
Recrystallization is a critical step for purifying KDT 501 potassium after its formation from the reaction of its free acid precursor with a potassium source like potassium hydroxide (KOH). google.com This process serves to remove residual solvents, unreacted reagents, and other impurities, yielding a product with high homogeneity. google.com
Multiple recrystallization cycles are often employed to eliminate discoloration and achieve the desired purity. google.com A common method involves using an ethanol-water mixture. For instance, repeated recrystallization (2–3 times) from a 4:1 (v/v) ethanol-water solution can produce crystalline this compound with a melting point between 162–165°C.
For the specific purpose of growing single crystals suitable for X-ray diffraction analysis, a controlled cooling method has been documented. In this procedure, the compound is dissolved in water at an elevated temperature, followed by a gradual cooling process to facilitate crystal formation. google.com The mixture is first cooled over a couple of hours and then allowed to stand at room temperature to promote further crystallization. google.com
Table 1: Recrystallization Parameters for this compound
| Parameter | Value/Description | Source(s) |
|---|---|---|
| General Solvent System | Ethanol-water mixture (e.g., 4:1 v/v) | |
| Repetitions | 2–3 cycles for purification | |
| Specific Crystal Growth | Dissolution in water at 70°C | google.com |
| Cooling Protocol | Gradual cooling to 35°C over 2 hours, then equilibration to 22°C | google.com |
| Resulting Product | Crystalline solid with a melting point of 162–165°C |
Stereochemical Considerations in this compound Synthesis
The biological activity of this compound is intrinsically linked to its specific stereochemistry. The molecule has two chiral centers, leading to different enantiomers, such as (+)-KDT501 and (-)-KDT501. indigobiosciences.comgoogle.com The (+)-enantiomer, with an absolute configuration of (4S, 5R), is often the subject of detailed study. indigobiosciences.comgoogle.com
Maintaining the stereochemical integrity of the precursor, cis-THIAA, throughout the synthesis is paramount, as racemization could lead to a significant reduction in the desired biological effects. Therefore, synthesis strategies often begin with enantiomerically pure starting materials. google.com
Ensuring the enantiomeric purity of this compound involves a combination of purification techniques for the precursor and rigorous analytical assessment of the final product.
Purification of Precursors: High-speed countercurrent chromatography (HSCCC) is a key technique used to isolate and purify the cis-tetrahydro-iso-alpha-acid precursor from processed hops extracts. google.com This method can achieve high levels of purity (e.g., >90%) and enantiomeric excess (≥99% ee) before the conversion to the potassium salt. google.com Chiral chromatography is another technique employed to resolve and purify specific enantiomers. google.com
Analytical Assessment: A suite of analytical methods is used to confirm the stereochemical purity and crystalline structure of the final this compound product.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is utilized to verify enantiomeric purity. google.com General quality control often employs reverse-phase HPLC, for example, using a C18 column with a mobile phase of 40% acetonitrile in water containing 0.05% trifluoroacetic acid (TFA).
X-ray Diffraction (XRD): This technique is essential for confirming the final crystalline structure of this compound. Furthermore, single-crystal X-ray diffraction with anomalous scattering is the definitive method used to determine the absolute stereochemical configuration of the enantiomers, such as (+)-KDT501. google.com
Table 2: Analytical Methods for Purity and Stereochemical Assessment
| Analytical Method | Purpose | Key Findings/Parameters | Source(s) |
|---|---|---|---|
| High-Speed Countercurrent Chromatography (HSCCC) | Precursor purification | Achieves >90% purity and ≥99% enantiomeric excess of cis-THIAA. | google.com |
| Chiral HPLC | Enantiomeric purity assessment | Confirms separation and purity of enantiomers like (+)- and (-)-humulone. | google.com |
| Reverse-Phase HPLC | Quality control | C18 column, 40% acetonitrile/water (0.05% TFA). | |
| X-ray Diffraction (XRD) | Structural confirmation | Confirms crystalline structure and absolute configuration (e.g., (4S, 5R) for (+)-KDT501). | google.com |
Iii. Analytical Characterization in Research Investigations
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of KDT 501 potassium, providing detailed information about its atomic connectivity and functional groups. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR Spectroscopy : In proton NMR analysis of this compound, characteristic signals are observed that correspond to the various proton environments. For instance, the multiple methyl groups typically appear in the 0.8-1.0 ppm region. smolecule.com The spectrum also reveals distinct patterns for protons adjacent to carbonyl groups and the tertiary alcohol proton, allowing for the verification of the core molecular framework. smolecule.com
Mass Spectrometry (MS) is utilized to determine the precise molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique used for this compound, as it is a gentle ionization method that keeps the molecular ion intact. smolecule.com This analysis confirms the molecular formula C₂₁H₃₃KO₅. smolecule.com High-resolution mass spectrometry provides an exact mass, which serves as a definitive molecular identifier. smolecule.comnih.gov
| Technique | Observation | Significance |
|---|---|---|
| ¹H NMR | Signals for multiple methyl groups (0.8-1.0 ppm) and a tertiary alcohol proton. smolecule.com | Confirms the presence and environment of hydrogen atoms in the aliphatic side chains and core ring structure. |
| ¹³C NMR | Carbonyl carbon signals (200-210 ppm) and quaternary carbon resonances. smolecule.com | Verifies the carbon skeleton, including key functional groups like ketones and enols. |
| Mass Spectrometry (ESI-MS) | Determination of molecular formula (C₂₁H₃₃KO₅) and molecular weight (~404.6 g/mol). smolecule.commedkoo.com | Confirms elemental composition and overall mass of the molecule. |
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are essential for assessing the purity of this compound and separating it from any impurities or related substances. smolecule.com High-Performance Liquid Chromatography (HPLC) is the principal technique used for this purpose. smolecule.comtargetmol.com
The standard HPLC methodology for this compound involves reverse-phase chromatography. smolecule.com In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. This allows for the effective separation of this compound from any starting materials, byproducts, or degradation products, ensuring the high purity of the analyzed sample. smolecule.com The purity is determined by integrating the area of the detected peaks, with the main peak corresponding to this compound.
| Parameter | Description | Purpose |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC). smolecule.comtargetmol.com | Quantitative analysis and purity assessment. |
| Mode | Reverse-Phase Chromatography. smolecule.com | Separation of the compound from polar and nonpolar impurities. |
| Stationary Phase | C18 (Octadecylsilyl). smolecule.com | Provides a nonpolar surface for interaction and separation. |
Crystallographic Analysis of this compound Structure
Crystallographic analysis, primarily through single-crystal X-ray diffraction, is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. For a compound with defined stereochemistry like this compound, this technique can provide precise data on bond lengths, bond angles, and the absolute configuration of its chiral centers.
While detailed crystallographic data for this compound is not widely published in available literature, research investigations would utilize such studies to understand its crystal packing efficiency. smolecule.com This information is critical for identifying and characterizing different polymorphic forms of the compound, which can have varying physical properties such as stability and solubility. The goal of these studies is to isolate the most stable crystalline form for consistent use in research. smolecule.com An analysis would yield specific data points such as the crystal system, space group, and unit cell dimensions.
Iv. Molecular Pharmacology and Mechanistic Studies
Receptor Agonism and Ligand Interactions
KDT-501's activity is initiated through direct binding and activation of several distinct receptor types, including peroxisome proliferator-activated receptors (PPARs), G protein-coupled receptors, and bitter taste receptors.
KDT-501 has been identified as a specific, yet modest, partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govclinicaltrials.govnih.gov In reporter assays, KDT-501 demonstrated a dose-dependent increase in PPARγ activity, but had no effect on PPARα or PPARδ activity. nih.govplos.org The potency of KDT-501 as a PPARγ agonist is significantly lower than that of full agonists like rosiglitazone (B1679542). Research has shown that KDT-501 exhibits an EC50 (half-maximal effective concentration) of 14.0 µM for PPARγ activation, which is comparable to telmisartan (B1682998) (EC50 = 13.4 µM) but much weaker than rosiglitazone (EC50 = 0.42 µM). nih.gov Furthermore, the maximal activation achieved by KDT-501 was only about 29% of that induced by rosiglitazone, confirming its status as a partial agonist. nih.gov
This partial agonism translates to distinct downstream effects compared to full PPARγ agonists. For instance, while KDT-501 does induce lipogenesis in both 3T3-L1 and human subcutaneous adipocytes, its effect is less pronounced than that of rosiglitazone. nih.gov This suggests that the unique pharmacological profile of KDT-501 may be attributed to its pleiotropic biological activities, which differ from those of traditional full PPARγ agonists. nih.govnih.gov
| Compound | Agonist Type | EC50 (µM) | Maximal Activation (vs. Rosiglitazone) |
|---|---|---|---|
| KDT-501 | Partial Agonist | 14.0 | 29% |
| Rosiglitazone | Full Agonist | 0.42 | 100% |
| Telmisartan | Agonist | 13.4 | Not specified |
KDT-501 also functions as an agonist for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). clinicaltrials.govpatsnap.commdpi.com GPR120 is a receptor for long-chain fatty acids and is implicated in the regulation of metabolism and inflammation. mdpi.comresearchgate.net The agonist activity of KDT-501 at GPR120 contributes to its pleiotropic mechanism of action. clinicaltrials.gov Activation of GPR120 is known to stimulate the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which can enhance glucose-stimulated insulin (B600854) secretion. mdpi.com This activity at GPR120 provides a distinct mechanism of action for KDT-501 that is separate from its PPARγ-mediated effects. mdpi.comresearchgate.net Studies have estimated the EC50 for KDT-501's agonist activity on GPR120/FFAR4 to be 30.3 µM. researchgate.net
Research has identified KDT-501 as a ligand for bitter taste receptors (Tas2Rs). patsnap.com Specifically, in murine models, KDT-501 signals through the bitter taste receptor Tas2r108. patsnap.com In humans, it acts as a specific agonist for the corresponding receptor, TAS2R1. researchgate.net These receptors are not only found in the oral cavity but are also expressed in the gastrointestinal tract, where they are involved in metabolic regulation. patsnap.com Activation of these extraoral bitter taste receptors by KDT-501 can stimulate the secretion of GLP-1 from enteroendocrine cells. patsnap.comresearchgate.net This interaction represents another facet of KDT-501's complex pharmacology, linking taste receptor signaling to metabolic and endocrine responses. patsnap.com
Intracellular Signaling Pathway Modulation
Beyond direct receptor agonism, KDT-501 influences cellular function by modulating key intracellular signaling pathways involved in inflammation and energy metabolism.
KDT-501 exhibits significant anti-inflammatory properties, which appear to be mediated, at least in part, independently of its PPARγ activity. nih.gov Studies in monocyte and macrophage cell lines, such as THP-1 cells, have shown that KDT-501 can inhibit the production of several pro-inflammatory mediators. nih.govsemanticscholar.org Specifically, KDT-501 dose-dependently inhibited the lipopolysaccharide (LPS)-stimulated release of Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). plos.orgsemanticscholar.org
The anti-inflammatory effects of hop extracts, from which KDT-501 is derived, have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.net The NF-κB pathway is a central regulator of inflammation, and its suppression prevents the transcription of numerous pro-inflammatory genes. pronuvia.com The ability of KDT-501 to reduce levels of plasma TNF-α in human subjects further supports its role as a modulator of inflammatory signaling. researchgate.netnih.gov Notably, these anti-inflammatory effects were not observed with the full PPARγ agonist rosiglitazone, highlighting a key mechanistic distinction between the two compounds. nih.govnih.gov
| Inflammatory Mediator | Effect of KDT-501 | Cell Model |
|---|---|---|
| MCP-1 | Inhibition | LPS-activated THP-1 cells |
| IL-6 | Inhibition | LPS-activated THP-1 cells |
| RANTES | Inhibition | LPS-activated THP-1 cells |
| TNF-α | Decrease | Human plasma |
KDT-501 has been shown to potentiate β-adrenergic signaling in adipocytes. nih.govfrontiersin.org This mechanism may explain some of its beneficial effects on adipose tissue function. In studies using cultured adipocytes, pretreatment with KDT-501 enhanced the response to acute exposure to norepinephrine, a β-adrenergic stimulus. frontiersin.org This potentiation was observed as a magnified rate of oxygen consumption. frontiersin.org By sensitizing adipocytes to β-adrenergic stimuli, KDT-501 may enhance the expression of genes involved in thermogenesis and lipolysis, particularly in response to stimuli like cold exposure. nih.govfrontiersin.org This action appears to be a direct effect on adipocytes and contributes to enhanced mitochondrial function. nih.govfrontiersin.org
Mitochondrial Bioenergetics and Function Enhancement in Adipocytes
Further investigation into the mechanisms underlying these observations points towards an enhancement of β-adrenergic signaling. clinicaltrials.gov By potentiating the response of adipocytes to β-adrenergic stimuli, KDT-501 effectively promotes the breakdown of lipids and increases energy expenditure. nih.gov This amplified response is critical for stimulating thermogenesis and lipolysis. The improvement in mitochondrial function may also be linked to the observed increase in adiponectin secretion, as impaired mitochondrial function has been associated with reduced adiponectin levels. nih.gov
Table 1: Effect of KDT-501 on Adipocyte Mitochondrial Function
| Parameter | Observation | Implication |
|---|---|---|
| Basal Fatty Acid Oxidation | Significantly increased | Enhanced baseline energy expenditure from fat |
| Maximal Fatty Acid Oxidation | Significantly increased | Increased capacity for fat breakdown under demand |
| β-adrenergic Signaling | Potentiated | Amplified response to stimuli that promote lipolysis |
Gene Expression and Transcriptional Regulation
In human subcutaneous white adipose tissue (SC WAT), KDT-501 treatment has been shown to alter the transcriptional response to cold stimulation. nih.gov Following treatment, a number of genes involved in thermogenesis and lipolysis are induced by cold. clinicaltrials.gov While KDT-501 treatment in a clinical trial was associated with increased plasma adiponectin levels, this was found to be a posttranscriptional mechanism, as adiponectin gene expression itself was not directly increased. nih.govclinicaltrials.gov However, in a human adipocyte primary cell culture model, KDT-501 did promote adiponectin gene expression. nih.gov
KDT-501 has demonstrated significant anti-inflammatory properties by inhibiting the expression of key inflammatory genes in macrophages. In vitro studies have shown that KDT-501 can reduce the expression of pro-inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1), RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), and Interleukin-6 (IL-6) in monocyte/macrophage cells. researchgate.netresearchgate.net This anti-inflammatory effect is noteworthy as it was observed in instances where the full PPARγ agonist, rosiglitazone, did not exhibit similar effects. researchgate.netnih.gov The reduction of these inflammatory markers is a key aspect of KDT-501's potential therapeutic benefits in conditions associated with chronic inflammation. researchgate.net
Table 2: KDT-501-Mediated Inhibition of Inflammatory Gene Expression in THP-1 Monocytes
| Inflammatory Marker | Effect of KDT-501 |
|---|---|
| MCP-1 | Reduced expression |
| RANTES | Reduced expression |
| IL-6 | Reduced expression |
KDT-501 has been observed to control the expression of genes involved in the synthesis, uptake, and storage of lipids in adipose tissue. researchgate.net Specifically, administration of KDT-501 in obese, non-diabetic, and insulin-resistant individuals resulted in a reduction of the mRNA expression of Acetyl-CoA Carboxylase Alpha (ACACA) and Diacylglycerol O-Acyltransferase (DGAT). researchgate.net ACACA is a key enzyme in the regulation of fatty acid synthesis, while DGAT is involved in the formation of triglycerides. researchgate.netpatsnap.com Additionally, after KDT-501 treatment, Lipoprotein Lipase (LPL) expression was found to increase in response to cold. nih.gov
Cellular and Subcellular Target Identification and Validation
The molecular mechanism of KDT-501 is considered pleiotropic, involving multiple cellular targets. researchgate.netnih.gov One of the identified targets is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). researchgate.netnih.gov However, KDT-501 is characterized as a modest, partial PPARγ agonist. researchgate.netnih.gov Reporter assays have shown that KDT-501 activates the transcriptional activity of PPARγ, but not PPARα or PPARδ, indicating a degree of ligand-binding specificity. nih.gov Despite this, the gene expression profile elicited by KDT-501 in human subcutaneous adipocytes differs from that of the full PPARγ agonist, rosiglitazone, suggesting a more complex mechanism of action than simple PPARγ activation. researchgate.netnih.gov
Nonclinical studies have also pointed to agonist activity at the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), as well as other G-protein receptors. clinicaltrials.govresearchgate.net Furthermore, research has identified bitter taste receptors (Tas2Rs) as targets for KDT-501. Specifically, it has been shown to signal through the mouse bitter taste receptor Tas2r108 and the human TAS2R1. researchgate.net This interaction is thought to contribute to its effects on enteroendocrine hormone release and bile acid metabolism. patsnap.com The combination of these interactions with its partial PPARγ agonism likely contributes to the unique anti-diabetic and anti-inflammatory profile of KDT-501. researchgate.netnih.gov
V. Preclinical Studies in in Vitro and in Vivo Biological Models
In Vitro Cellular and Tissue Models
In vitro studies have been instrumental in elucidating the direct cellular and molecular mechanisms of KDT-501. These investigations have focused on cell types critically involved in metabolic regulation and inflammation, including adipocytes, monocytes, and ovarian cells.
The effect of KDT-501 on fat cell development and lipid storage has been evaluated using established cell lines. In studies with 3T3-L1 preadipocytes, a mouse cell line commonly used to study adipogenesis, KDT-501 was shown to mediate lipogenesis. plos.orgnih.govresearchgate.net Specifically, KDT-501 dose-dependently increased lipid accumulation, with a maximum activation of approximately two-fold. researchgate.net
Similar effects were observed in primary human subcutaneous adipocytes. plos.orgresearchgate.net When compared with other compounds known to influence lipogenesis, KDT-501 at a 10 µM concentration induced a 2.4-fold increase in lipid accumulation. researchgate.net This effect was different in magnitude from the more potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonists like rosiglitazone (B1679542) and PGJ2, which produced a 10.3-fold and 8.8-fold increase, respectively. researchgate.net The gene expression profile in human subcutaneous adipocytes treated with KDT-501 also differed from that of the full PPARγ agonist rosiglitazone, indicating pleiotropic biological activities. plos.orgnih.govresearchgate.net
Table 1: Effect of KDT-501 and Other Compounds on Lipogenesis in Human Subcutaneous Adipocytes This table summarizes the comparative effects of different compounds on the process of lipid accumulation in human fat cells.
| Compound | Concentration | Fold Increase in Lipogenesis |
|---|---|---|
| KDT-501 | 10 µM | 2.4-fold |
| Rosiglitazone | 1 µM | 10.3-fold |
| PGJ2 | 10 µM | 8.8-fold |
| Telmisartan (B1682998) | 10 µM | 3.5-fold |
Data sourced from studies on human subcutaneous adipocytes. researchgate.net
The anti-inflammatory properties of KDT-501 have been investigated using the human THP-1 monocyte/macrophage cell line. plos.orgresearchgate.netlonza.com These cells are a standard model for studying immune responses. Research showed that KDT-501 exhibited anti-inflammatory effects by reducing the expression of inflammatory markers stimulated by lipopolysaccharide (LPS), a potent immune activator. researchgate.net
Specifically, pre-incubation of THP-1 cells with KDT-501 led to a reduction in the secretion of several key inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted). researchgate.netresearchgate.net Notably, these anti-inflammatory effects were not observed with the PPARγ agonist rosiglitazone, suggesting a distinct mechanism of action for KDT-501 in modulating inflammation. plos.orgnih.govresearchgate.net
Table 2: KDT-501 Effect on Inflammatory Markers in LPS-Stimulated THP-1 Monocytes This table outlines the observed reduction in specific inflammatory molecules following treatment with KDT-501.
| Inflammatory Marker | Effect of KDT-501 Treatment |
|---|---|
| MCP-1 | Reduced |
| IL-6 | Reduced |
| RANTES | Reduced |
Findings are based on in vitro studies where THP-1 cells were stimulated with LPS. researchgate.netresearchgate.net
To understand the influence of KDT-501 on adipose tissue as a whole, studies have utilized explants of human subcutaneous white adipose tissue (SC WAT). nih.govnih.gov These experiments revealed that treatment with KDT-501 significantly enhanced the secretion of adiponectin, a crucial hormone for regulating glucose levels and fatty acid breakdown. nih.govfrontiersin.org
After treatment, SC WAT explants secreted approximately 1.5-fold more total adiponectin and 1.5-fold more high-molecular weight (HMW) adiponectin, which is considered the most biologically active form. nih.govfrontiersin.org Interestingly, the gene expression for adiponectin itself was not changed by the treatment. nih.govfrontiersin.org This indicates that KDT-501 increases adiponectin secretion through a post-transcriptional mechanism rather than by increasing its genetic transcription. nih.govfrontiersin.orgnih.gov
Table 3: Adiponectin Secretion from Human SC WAT Explants After KDT-501 Treatment This table shows the increase in the secretion of different forms of adiponectin from human adipose tissue samples.
| Adiponectin Form | Fold Increase in Secretion | Mechanism |
|---|---|---|
| Total Adiponectin | ~1.5-fold | Post-transcriptional |
| HMW Adiponectin | ~1.5-fold | Post-transcriptional |
Data derived from studies using adipose tissue explants from obese, insulin-resistant subjects. nih.govfrontiersin.org
The potential direct effects of KDT-501 on ovarian steroidogenesis were assessed using an ex vivo murine ovary culture system. oup.comoup.com This model allows for the direct measurement of hormone production from isolated ovaries. The results demonstrated that exposure to KDT-501 attenuated androgen synthesis. oup.comresearchgate.net
Specifically, ovaries treated with KDT-501 showed a significant (34%) reduction in the secretion of androstenedione (B190577) compared to vehicle-treated ovaries. oup.comoup.com This functional decrease was accompanied by a corresponding reduction in the expression of a key enzyme responsible for androgen synthesis. The relative messenger RNA (mRNA) levels of Cytochrome P450 family 17 subfamily A member 1 (Cyp17a1) were significantly lower (a 49% reduction) in the KDT-501-treated ovaries. oup.comoup.com
Table 4: Effect of KDT-501 on Murine Ovarian Androgen Production (Ex Vivo) This table details the changes in hormone secretion and gene expression in isolated mouse ovaries after KDT-501 treatment.
| Parameter | Outcome | Percentage Reduction |
|---|---|---|
| Androstenedione Secretion | Significantly Reduced | 34% |
| Cyp17a1 mRNA Expression | Significantly Lower | 49% |
Results are from ex vivo studies on isolated murine ovaries. oup.comoup.com
In Vivo Animal Models of Metabolic Dysregulation
To complement in vitro findings, KDT-501 has been evaluated in animal models that mimic human metabolic diseases, providing insights into its systemic effects in a complex biological environment.
The diet-induced obesity (DIO) mouse model is a standard preclinical model for studying obesity and insulin (B600854) resistance. plos.orgresearchgate.net In this model, oral administration of KDT-501 led to significant improvements in several metabolic parameters. plos.orgnih.gov
Treated DIO mice exhibited a significant reduction in fed blood glucose levels and a decrease in the glucose and insulin area under the curve (AUC) during an oral glucose tolerance test, indicating improved glucose handling and insulin sensitivity. plos.orgnih.govresearchgate.net Furthermore, treatment with KDT-501 resulted in a significant reduction in body fat. plos.orgresearchgate.netresearchgate.net These findings in a well-established animal model of metabolic syndrome suggest a beneficial impact of KDT-501 on glucose metabolism and body composition. plos.orgresearchgate.net
Table 5: Summary of KDT-501 Effects in Diet-Induced Obesity (DIO) Mouse Models This table summarizes the key positive metabolic outcomes observed in obese mice treated with KDT-501.
| Parameter | Effect of KDT-501 Administration |
|---|---|
| Fed Blood Glucose | Significantly Reduced |
| Glucose AUC (Oral Glucose Tolerance Test) | Significantly Reduced |
| Insulin AUC (Oral Glucose Tolerance Test) | Significantly Reduced |
| Body Fat Mass | Significantly Reduced |
Data sourced from in vivo studies in DIO mouse models. plos.orgnih.govresearchgate.netresearchgate.net
Zucker Diabetic Fatty (ZDF) Rat Models of Type 2 Diabetes
Zucker Diabetic Fatty (ZDF) rats are a well-established animal model for type 2 diabetes (T2D), characterized by obesity, hyperglycemia, hyperlipidemia, and insulin resistance. researchgate.net In studies utilizing this model, oral administration of KDT-501 demonstrated significant dose-dependent improvements in several key metabolic parameters. nih.govplos.org The compound was assessed for its impact on body composition, glucose and lipid levels, and insulin sensitivity. researchgate.net Notably, while control animals and those treated with other anti-diabetic agents like metformin (B114582) or pioglitazone (B448) gained weight, KDT-501 treatment led to a dose-dependent reduction in weight gain, with higher doses causing weight loss after two weeks of administration. plos.org These findings in ZDF rats suggest a distinct anti-diabetic profile for KDT-501 compared to existing therapies. researchgate.netnih.gov
Murine Models of Polycystic Ovarian Syndrome (PCOS)
KDT-501 has also been evaluated in a murine model of Polycystic Ovarian Syndrome (PCOS). patsnap.comnih.gov This model, induced by a chronic high-fat diet, replicates the reproductive, hyperandrogenic, and metabolic symptoms observed in women with PCOS. patsnap.comnih.govresearchgate.net Oral administration of KDT-501 in these mice led to the resolution of both endocrine and metabolic disturbances associated with PCOS and restored reproductive function. patsnap.comnih.gov The treatment resulted in a significant improvement in estrous cyclicity and an increased number of ovarian corpora lutea, which indicates improved reproductive function. nih.govresearchgate.net Furthermore, ex vivo studies on murine ovaries showed that KDT-501 could directly attenuate androgen production and the expression of CYP450c17, a key enzyme in androgen synthesis. patsnap.comnih.gov The ovaries were also found to express the bitter taste receptor Tas2R108, suggesting a potential direct regulatory role for KDT-501 on ovarian steroidogenesis, independent of gonadotrophic hormone regulation. patsnap.comnih.gov
Efficacy Studies in Preclinical Models on Glucose and Lipid Homeostasis
Regulation of Blood Glucose and Insulin Sensitivity
In preclinical models, KDT-501 has shown significant efficacy in improving glucose homeostasis and insulin sensitivity. veeva.com In Zucker Diabetic Fatty (ZDF) rats, oral administration of KDT-501 led to a significant reduction in fed glucose, fasting plasma glucose, and the glucose area under the curve (AUC) during an oral glucose tolerance test (OGTT). researchgate.netnih.gov Furthermore, a significant, dose-dependent reduction in plasma hemoglobin A1c (HbA1c), a long-term marker of glucose control, was observed. nih.govplos.org
In diet-induced obesity (DIO) mouse models, acute treatment with KDT-501 stimulated the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion, and improved glucose tolerance. patsnap.comresearchgate.net Chronic treatment enhanced both glucose tolerance and insulin sensitivity. patsnap.comresearchgate.net Similarly, in the murine PCOS model, KDT-501 treatment improved glucose tolerance. nih.govresearchgate.net
Table 1: Effect of KDT-501 on Glucose Metabolism in ZDF Rats Data represents significant changes observed in studies.
| Parameter | Effect of KDT-501 Administration | Reference |
|---|---|---|
| Fed Blood Glucose | Significantly Reduced | researchgate.netplos.org |
| Fasting Plasma Glucose | Significantly Reduced | researchgate.netnih.gov |
| Glucose AUC (OGTT) | Significantly Reduced | researchgate.netnih.gov |
| Hemoglobin A1c (HbA1c) | Significant, Dose-Dependent Reduction | nih.govplos.org |
Effects on Plasma Cholesterol and Triglyceride Levels
KDT-501 has demonstrated beneficial effects on lipid profiles in animal models. In ZDF rats, KDT-501 treatment resulted in significant, dose-dependent reductions in both total cholesterol and triglycerides. researchgate.netplos.org This effect on cholesterol was notably different from that of metformin and pioglitazone, which did not reduce total cholesterol in the same study. plos.org While both KDT-501 and pioglitazone reduced triglycerides, the highest dose of KDT-501 showed the most substantial reduction by the end of the study. plos.org
In the murine PCOS model, treatment with KDT-501 also led to improved lipid metabolism. nih.govresearchgate.net Likewise, in chronically treated DIO mice, the compound normalized plasma lipids. patsnap.comresearchgate.net
Table 2: Effect of KDT-501 on Plasma Lipids in ZDF Rats Data represents significant changes observed in studies.
| Parameter | Effect of KDT-501 Administration | Reference |
|---|---|---|
| Total Cholesterol | Significant, Dose-Dependent Reduction | researchgate.netplos.org |
| Triglycerides | Significant, Dose-Dependent Reduction | researchgate.netplos.org |
Impact on Hepatic Lipid Accumulation
Hepatic steatosis, or the accumulation of lipids in the liver, is a key feature of metabolic diseases. Defects in the β-oxidation of mitochondrial fatty acids and increased de novo lipogenesis contribute to this condition. oup.comportlandpress.com Preclinical studies have shown that KDT-501 can mitigate this issue. In the murine model of PCOS, which exhibits metabolic symptoms including adiposity, treatment with KDT-501 resulted in reduced hepatic lipid infiltration. nih.govresearchgate.net This suggests a potential role for KDT-501 in managing hepatic steatosis associated with metabolic dysfunction. In obese, insulin-resistant human subjects, KDT-501 treatment was found to reduce the mRNA expression of genes involved in fatty acid synthesis (ACACA) and triglyceride formation (DGAT) in adipose tissue. researchgate.net
Anti-inflammatory Effects in Preclinical Settings
Chronic low-grade inflammation is a critical component of insulin resistance and metabolic diseases. plos.org KDT-501 has exhibited anti-inflammatory properties in several preclinical settings. researchgate.netnih.gov In vitro studies using human monocytic THP-1 cells showed that KDT-501 dose-dependently inhibited the production of several key inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). plos.orgplos.org This effect was observed upon stimulation with lipopolysaccharide (LPS), a potent inflammatory agent. plos.org Interestingly, the full PPARγ agonist rosiglitazone did not show similar anti-inflammatory effects in this cell line. researchgate.netplos.org In another cell line, RAW264.7 macrophages, KDT-501 reduced LPS-activated production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). plos.org
In vivo, chronic treatment with KDT-501 in diet-induced obese mice led to a broad suppression of inflammatory markers. patsnap.comresearchgate.net This anti-inflammatory action, combined with its effects on glucose and lipid metabolism, highlights the pleiotropic nature of KDT-501. researchgate.netplos.org
Table 3: In Vitro Anti-inflammatory Effects of KDT-501 in LPS-Stimulated THP-1 Monocytes
| Inflammatory Mediator | Effect of KDT-501 | Reference |
|---|---|---|
| MCP-1 | Dose-Dependent Inhibition | plos.orgplos.org |
| IL-6 | Dose-Dependent Inhibition | plos.orgplos.org |
| RANTES | Dose-Dependent Inhibition | plos.orgplos.org |
Suppression of Inflammatory Markers in Rodent Models
In studies using rodent models, KDT-501 has demonstrated notable anti-inflammatory properties. Chronic administration of KDT-501 to diet-induced obese (DIO) mice resulted in a broad suppression of inflammatory markers. patsnap.comnih.govpatsnap.com Further in vitro research using monocyte and macrophage cell lines corroborated these findings, showing that KDT-501 exerts direct anti-inflammatory effects. researchgate.netlonza.com Specifically, in THP-1 human monocytic cells, a model for studying immune cell responses, KDT-501 was found to reduce the expression of inflammatory mediators stimulated by lipopolysaccharide (LPS). researchgate.net
| Inflammatory Marker | Effect Observed | Cell Model | Reference |
|---|---|---|---|
| MCP-1 (Monocyte Chemoattractant Protein-1) | Reduced Expression | THP-1 Monocytes | researchgate.net |
| RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) | Reduced Expression | THP-1 Monocytes | researchgate.net |
| IL-6 (Interleukin-6) | Reduced Expression | THP-1 Monocytes | researchgate.net |
Reproductive Endocrinology Investigations in Preclinical Models
Research in preclinical models of polycystic ovary syndrome (PCOS) has highlighted the potential of KDT-501 to modulate reproductive endocrine functions. patsnap.comnih.govresearchgate.net
In a murine model of PCOS induced by a high-fat diet, oral administration of KDT-501 was shown to restore reproductive function. patsnap.comnih.govoup.com Treated mice exhibited a significant improvement in the regularity of their estrous cycles compared to untreated control groups. oup.com Furthermore, histological examination of the ovaries revealed a notable increase in the number of corpora lutea, which are indicative of successful ovulation and improved reproductive function. nih.govresearchgate.netresearchgate.net
| Parameter | Observation | Model | Reference |
|---|---|---|---|
| Estrous Cyclicity | Significantly more complete cycles compared to vehicle-treated group | High-Fat Diet-Induced PCOS Mice | oup.com |
| Ovarian Corpora Lutea | Increased number | High-Fat Diet-Induced PCOS Mice | nih.govresearchgate.net |
A key feature of the PCOS models used in these studies is the overproduction of androgens. Treatment with KDT-501 led to a reduction in the levels of androgens such as testosterone (B1683101) and androstenedione. nih.govresearchgate.netresearchgate.net The mechanism for this appears to involve the direct modulation of steroidogenic pathways in the ovary. In ex vivo studies using isolated murine ovaries, KDT-501 attenuated the production of androgens. oup.com Specifically, a 34% reduction in androstenedione secretion was observed in KDT-501-treated ovaries compared to controls. oup.com This effect was linked to the reduced ovarian expression of Cytochrome P450 17A1 (CYP450c17), a critical enzyme in the androgen biosynthesis pathway. patsnap.comnih.govresearchgate.net
Modulation of Enteroendocrine Hormone Levels and Bile Acid Homeostasis in Animal Models (e.g., GLP-1 secretion)
KDT-501 has been found to influence the secretion of gut hormones and affect bile acid metabolism in animal models. patsnap.comnih.gov Acute oral dosing of KDT-501 in diet-induced obese mice stimulated the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone involved in glucose regulation. nih.govpatsnap.comresearchgate.net
Chronic treatment resulted in sustained GLP-1 release and broader alterations to enteroendocrine hormone levels and bile acid homeostasis. patsnap.comnih.govpatsnap.com Studies have shown that after just four days of treatment, KDT-501 could produce a more than tenfold increase in circulating GLP-1 levels in DIO mice. researchgate.net This effect is believed to be mediated through the activation of the bitter taste receptor T2R108, which is expressed in the gut. patsnap.comrsc.org
| Treatment Condition | Effect on GLP-1 | Model | Reference |
|---|---|---|---|
| Acute Oral Dose | Stimulated Secretion | Diet-Induced Obese (DIO) Mice | nih.govpatsnap.comresearchgate.net |
| 4-Day Oral Treatment | >10-fold increase in circulating levels | Diet-Induced Obese (DIO) Mice | researchgate.net |
Vi. Comparative Preclinical Pharmacological Profiles
Comparative Analysis with Established Metabolic Modulators (e.g., metformin (B114582), pioglitazone (B448), rosiglitazone (B1679542), telmisartan)
Preclinical studies in rodent models of diabetes and obesity have highlighted key differences between KDT-501 and other metabolic agents. researchgate.netplos.orgnih.gov
In Zucker Diabetic Fatty (ZDF) rats, oral administration of KDT-501 led to significant reductions in fed glucose, fasting plasma glucose, and glucose area under the curve (AUC) during an oral glucose tolerance test. researchgate.netnih.gov Notably, KDT-501 dose-dependently reduced weight gain, a significant advantage over pioglitazone and metformin, which were associated with weight gain in the same model. plos.orgnih.gov Furthermore, KDT-501 demonstrated a unique effect on lipid profiles, significantly reducing total cholesterol, an effect not observed with either metformin or pioglitazone in the same study. plos.orgnih.gov While both KDT-501 and pioglitazone reduced triglycerides, the effect of KDT-501 was more pronounced at higher doses. plos.org
A comparative analysis of gene expression in human subcutaneous adipocytes revealed a distinct profile for KDT-501 compared to the full PPARγ agonist rosiglitazone. researchgate.netplos.org While rosiglitazone stimulated 62 transcripts by at least two-fold, KDT-501 only had a stimulatory effect on 14 of those, indicating a more selective modulation of gene expression. researchgate.net This suggests that KDT-501's biological activities are pleiotropic and differ significantly from those of full PPARγ agonists. researchgate.netplos.org
Metformin, a biguanide, primarily acts by decreasing hepatic gluconeogenesis and improving insulin (B600854) sensitivity in peripheral tissues. mdpi.com Preclinical data indicate that KDT-501's anti-diabetic mechanism is distinct from that of metformin. plos.orgnih.govnih.gov While both improve glucose metabolism, KDT-501's additional effects on body weight and cholesterol distinguish its pharmacological profile. plos.orgnih.gov
Table 1: Comparative Effects of KDT-501 and Established Metabolic Modulators in Preclinical Models
| Feature | KDT-501 | Metformin | Pioglitazone | Rosiglitazone | Telmisartan (B1682998) |
|---|---|---|---|---|---|
| Primary Mechanism | Partial PPARγ agonist, GPR120 agonist researchgate.netpatsnap.comveeva.combiomolther.org | Decreases hepatic gluconeogenesis, improves insulin sensitivity mdpi.com | Full PPARγ agonist mdpi.come-dmj.org | Full PPARγ agonist mdpi.com | Angiotensin II receptor blocker, weak PPARγ agonist researchgate.netsemanticscholar.org |
| Effect on Body Weight (ZDF Rats) | Dose-dependent reduction plos.orgnih.gov | Weight gain plos.orgnih.gov | Weight gain plos.orgnih.gov | N/A | N/A |
| Effect on Total Cholesterol (ZDF Rats) | Significant reduction plos.orgnih.gov | No effect plos.orgnih.gov | No effect plos.orgnih.gov | N/A | N/A |
| Effect on Triglycerides (ZDF Rats) | Significant reduction plos.org | N/A | Significant reduction plos.org | N/A | N/A |
| Gene Expression (Adipocytes) | Selective modulation researchgate.net | N/A | Broad activation researchgate.net | Broad activation researchgate.net | Weak activation researchgate.net |
| Anti-inflammatory Effects (Monocytes/Macrophages) | Present researchgate.netplos.org | N/A | Not observed in comparative study researchgate.netplos.org | Not observed in comparative study researchgate.netplos.org | N/A |
Delineation of Unique Anti-Diabetic and Anti-Inflammatory Profiles
The preclinical data for KDT-501 underscore a unique combination of anti-diabetic and anti-inflammatory properties that distinguish it from existing metabolic modulators. researchgate.netplos.orgnih.govnih.gov
The anti-diabetic profile of KDT-501 is characterized by effective glucose lowering, improved insulin sensitivity, and beneficial effects on lipid metabolism, coupled with a reduction in body fat. researchgate.netnih.gov In diet-induced obese (DIO) mice, KDT-501 significantly reduced fed blood glucose and the glucose/insulin AUC following an oral glucose bolus. researchgate.netplos.org In ZDF rats, it not only improved glycemic control but also led to dose-dependent reductions in plasma hemoglobin A1c. researchgate.netnih.gov The ability to reduce both body weight and total cholesterol in these models is a key differentiating feature compared to thiazolidinediones and metformin. plos.orgnih.gov
A significant aspect of KDT-501's unique profile is its anti-inflammatory activity. In monocyte/macrophage cell models, KDT-501 exhibited anti-inflammatory effects that were not observed with the full PPARγ agonist rosiglitazone. researchgate.netplos.org Specifically, KDT-501 was shown to reduce lipopolysaccharide (LPS)-stimulated inflammatory markers such as MCP-1, RANTES, and IL-6 in THP-1 monocytes. researchgate.net This anti-inflammatory action may contribute to its insulin-sensitizing effects, as chronic low-grade inflammation is a known contributor to insulin resistance. plos.org Furthermore, in a clinical trial with insulin-resistant subjects, treatment with KDT-501 led to a reduction in plasma tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. frontiersin.org
The compound's ability to potentiate β-adrenergic signaling and enhance mitochondrial function in adipocytes provides another layer to its unique mechanism. biomolther.orgfrontiersin.org This suggests that KDT-501 may increase energy expenditure, contributing to the observed reduction in body fat. frontiersin.org The induction of genes involved in thermogenesis and lipolysis further supports this hypothesis. frontiersin.org
Table 2: Unique Preclinical Profile of KDT-501
| Pharmacological Effect | Observation | Significance |
|---|---|---|
| Glycemic Control | Reduced fed and fasting glucose, HbA1c, and glucose AUC in rodent models. researchgate.netnih.gov | Potent anti-diabetic efficacy. |
| Body Composition | Reduced body fat and dose-dependently reduced weight gain in rodent models. researchgate.netplos.orgnih.gov | Potential advantage over weight-gaining therapies like thiazolidinediones. |
| Lipid Metabolism | Reduced total cholesterol and triglycerides in ZDF rats. plos.orgnih.gov | Addresses dyslipidemia, a common comorbidity of type 2 diabetes. |
| PPARγ Agonism | Modest, partial agonist activity with a distinct gene expression profile from full agonists. researchgate.netplos.org | Suggests a mechanism that may avoid some side effects associated with full PPARγ activation. |
| Anti-inflammatory Action | Reduced pro-inflammatory markers in vitro and in vivo. researchgate.netplos.orgfrontiersin.org | Addresses the inflammatory component of insulin resistance. |
| Mitochondrial Function | Enhanced mitochondrial function in adipocytes. biomolther.orgfrontiersin.org | Potential for increased energy expenditure. |
| Adipokine Secretion | Increased plasma adiponectin levels. frontiersin.org | Adiponectin is an insulin-sensitizing and anti-inflammatory hormone. |
Vii. Future Directions and Emerging Research Avenues
Identification of Novel Molecular Targets
While initial research has identified some molecular pathways affected by KDT-501, the full spectrum of its molecular targets is yet to be completely understood. Future research should focus on identifying novel targets to better comprehend its pleiotropic effects.
Peroxisome Proliferator-Activated Receptors (PPARs): Gene expression analyses have shown that KDT-501 enhances the expression of PPARα and its coactivator PGC1α, without significant activation of PPARγ. nih.govmdpi.comamazonaws.commdpi-res.com This selective modulation distinguishes it from thiazolidinediones (TZDs) and suggests that a deeper investigation into its interaction with different PPAR isoforms and their downstream signaling is warranted.
Bitter Taste Receptors (TAS2Rs): Emerging evidence points towards the engagement of extra-oral taste receptors as a key mechanism. Research suggests that KDT-501's metabolic benefits may be mediated through taste receptors in the gastrointestinal tract, which trigger the release of incretin (B1656795) hormones like GLP-1. massivesci.comtum.de Specifically, KDT-501 has been identified as an agonist of the bitter taste receptor TAS2R1. achems.org Furthermore, the expression of TAS2R108 in murine ovaries, coupled with KDT-501's ability to reduce androgen production ex vivo, suggests a novel role for these receptors in regulating steroidogenesis, presenting a potential therapeutic target for conditions like Polycystic Ovary Syndrome (PCOS). researchgate.netresearchgate.net
G-Protein Coupled Receptors (GPCRs): Beyond taste receptors, other GPCRs may be involved. KDT-501 has been listed as a potential ligand for Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, a receptor involved in sensing dietary fats and regulating metabolic and inflammatory responses. dokumen.pub Exploring its activity at FFA4 and other related metabolic GPCRs, such as GPR40, could reveal additional mechanisms of action. google.com
Inflammasome and Immune Signaling: KDT-501 has been shown to influence the 'cross-talk' between macrophages and adipocytes and to modulate the cellular inflammasome. biospace.com Identifying the specific molecular sensors and signaling proteins within the inflammasome pathway that are targeted by KDT-501 is a critical area for future investigation.
| Potential Molecular Target Family | Specific Example(s) | Associated Biological Process | Supporting Evidence |
| Nuclear Receptors | PPARα, PGC1α | Lipid metabolism, Thermogenesis | Gene expression studies nih.govmdpi.com |
| Taste Receptors (TAS2Rs) | TAS2R1, TAS2R108 | Incretin release, Steroidogenesis | Functional assays, Expression analysis massivesci.comachems.orgresearchgate.netresearchgate.net |
| G-Protein Coupled Receptors | FFA4 (GPR120) | Metabolic and inflammatory signaling | Literature-based association dokumen.pub |
| Inflammatory Complexes | Cellular Inflammasome | Regulation of inflammation | Mechanistic studies biospace.com |
Elucidation of Undiscovered Mechanisms of Action
The observation that KDT-501's anti-diabetic effects differ from those of established drugs like metformin (B114582) and pioglitazone (B448) underscores the novelty of its mechanisms. nih.govlonza.com Future studies should aim to dissect these unique pathways.
Gut-Level Mechanisms: A primary area for exploration is the mechanism linking gut taste receptor activation to systemic metabolic improvements. It is hypothesized that by activating TAS2Rs on enteroendocrine cells, KDT-501 stimulates the release of incretins, which in turn enhance insulin (B600854) secretion and improve glucose homeostasis. massivesci.comtum.de Additionally, observations of increased cholesterol and free fatty acids in the feces of treated mice suggest KDT-501 may reduce dietary fat absorption, a mechanism that requires further clarification. massivesci.com
Adipocyte-Specific Actions: In human adipocytes, KDT-501 has been found to increase the secretion of total and high-molecular-weight (HMW) adiponectin post-transcriptionally. uky.edu It also appears to potentiate β-adrenergic signaling and enhance mitochondrial function. uky.edu The precise molecular steps by which KDT-501 mediates these effects—from receptor binding to downstream signaling cascades that control mitochondrial biogenesis and adiponectin release—are yet to be discovered.
Thermogenesis and Brown Adipose Tissue (BAT): Early studies indicated that KDT-501 may influence the differentiation of brown fat cells, which are crucial for thermogenesis and energy expenditure. biospace.com Elucidating the signaling pathways involved in KDT-501-induced browning of white adipose tissue and the activation of BAT would be a significant advancement.
Ovarian Steroidogenesis: The finding that KDT-501 can directly attenuate androgen production in ovarian tissue, potentially via TAS2R108, presents a novel, gonadotropin-independent mechanism for managing hyperandrogenism in conditions like PCOS. researchgate.netresearchgate.net Investigating the intracellular signaling cascade that links this chemosensory receptor to the steroidogenic machinery is a compelling research direction.
Development of Advanced Preclinical Models for Comprehensive Evaluation
To date, the primary preclinical models used to evaluate KDT-501 have been diet-induced obesity (DIO) mice and Zucker Diabetic Fatty (ZDF) rats. nih.govlonza.comresearchgate.net While valuable, the development of more sophisticated models is essential for a comprehensive assessment of its therapeutic potential across different pathologies.
Humanized and Genetically Engineered Models: To improve the translatability of findings, developing humanized mouse models that express human TAS2Rs or PPAR isoforms would be highly beneficial. Knockout models for specific targets (e.g., TAS2R1, PPARα) could definitively establish their roles in mediating the effects of KDT-501.
Disease-Specific Models: Given the potential applications of KDT-501 beyond diabetes, establishing its efficacy in specific, robust models of related comorbidities is crucial. This includes:
Polycystic Ovary Syndrome (PCOS): Utilizing androgen-induced or genetic mouse models of PCOS to evaluate the effects of KDT-501 on hormonal profiles, ovarian morphology, and metabolic dysregulation. mdpi.com
Nonalcoholic Fatty Liver Disease (NAFLD/NASH): Employing dietary or genetic models that recapitulate the progression from simple steatosis to nonalcoholic steatohepatitis (NASH) to assess the impact of KDT-501 on liver histology, inflammation, and fibrosis. researchgate.netmdpi.com
In Vitro and Ex Vivo Systems: Advanced in vitro models can provide deep mechanistic insights.
Organoid Cultures: Human intestinal organoids could be used to study the effects of KDT-501 on enteroendocrine cell function and incretin secretion in a complex, multicellular environment that closely mimics the human gut.
Co-culture Systems: To investigate the compound's immunomodulatory effects, co-culture systems of human macrophages and adipocytes could be used to model the inflammatory cross-talk that characterizes obese adipose tissue. biospace.com
Exploration of Synergistic Effects with Other Therapeutic Agents in Preclinical Models
The distinct mechanism of action of KDT-501 suggests that it could be a valuable component of combination therapies, potentially leading to synergistic effects and a more comprehensive treatment of metabolic diseases. nih.govlonza.com Preclinical studies should be designed to explore these possibilities.
Combination with Anti-Diabetic Agents: Since KDT-501's mechanism differs from metformin (which primarily reduces hepatic glucose production) and TZDs (which are potent PPARγ agonists), combining it with these agents could offer additive or synergistic improvements in glycemic control. nih.gov
Combination with Lipid-Lowering Therapies: For treating dyslipidemia, investigating KDT-501 in combination with statins (HMG-CoA reductase inhibitors) or fibrates (PPARα agonists) in animal models of atherosclerosis and mixed dyslipidemia could reveal enhanced effects on cholesterol, triglycerides, and cardiovascular risk markers.
Combination Therapy for PCOS: In preclinical models of PCOS, evaluating KDT-501 alongside standard-of-care agents like metformin or anti-androgens (e.g., flutamide) could demonstrate synergistic effects on both the metabolic and reproductive symptoms of the syndrome. researchgate.net
The table below conceptualizes potential preclinical studies to explore these synergistic effects.
| Therapeutic Area | KDT-501 Combined With | Preclinical Model | Key Endpoints for Synergy Assessment |
| Type 2 Diabetes | Metformin | Diet-Induced Obesity (DIO) Mice | Glucose tolerance, HbA1c, Insulin sensitivity, Body weight |
| Dyslipidemia | Atorvastatin | ApoE-/- Mouse Model | Plasma lipid profile, Aortic plaque size, Inflammatory markers |
| PCOS | Flutamide | Androgen-Induced PCOS Mouse Model | Serum androgen levels, Estrous cyclicity, Ovarian histology, Glucose tolerance |
| NAFLD/NASH | GLP-1 Receptor Agonist | Western Diet-Fed NASH Mouse Model | NAFLD Activity Score (NAS), Liver fibrosis, Hepatic triglycerides |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
